molecular formula C12H10ClNO2 B2812621 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline CAS No. 2411307-60-1

2-Chloro-8-(oxiran-2-ylmethoxy)quinoline

Cat. No.: B2812621
CAS No.: 2411307-60-1
M. Wt: 235.67
InChI Key: DAMGBSBDWWKCHZ-UHFFFAOYSA-N
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Description

2-Chloro-8-(oxiran-2-ylmethoxy)quinoline is a quinoline derivative with a chlorine substituent at position 2 and an oxiran-2-ylmethoxy group at position 6. Quinoline-based compounds are widely studied due to their diverse pharmacological applications, including antimalarial, anticancer, and antimicrobial activities . This compound’s structure combines electronic and steric features that may influence its biological activity and physicochemical properties, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

2-chloro-8-(oxiran-2-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-11-5-4-8-2-1-3-10(12(8)14-11)16-7-9-6-15-9/h1-5,9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGBSBDWWKCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloroquinoline.

    Epoxidation: The 8-position of the quinoline ring is functionalized with an oxirane group through a reaction with epichlorohydrin in the presence of a base such as sodium hydroxide.

    Methoxylation: The intermediate product is then treated with methanol to introduce the methoxy linkage, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base.

    Epoxide Ring Opening: Acidic or basic conditions can be used, depending on the desired product.

Major Products:

    Substituted Quinoline Derivatives: Products from nucleophilic substitution reactions.

    Functionalized Diols: Products from the ring-opening reactions of the oxirane group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-8-(oxiran-2-ylmethoxy)quinoline involves its interaction with biological targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The chloro group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Quinoline Derivatives

Compound Name Substituents at Position 8 Additional Substituents Key Functional Groups
2-Chloro-8-(oxiran-2-ylmethoxy)quinoline Oxiran-2-ylmethoxy (epoxide) Cl at position 2 Epoxide, chloro
2-Chloro-8-methoxyquinoline-3-carbaldehyde Methoxy Cl at position 2, CHO at position 3 Methoxy, aldehyde, chloro
5-Chloro-8-[(propan-2-yl)oxy]quinoline Isopropoxy Cl at position 5 Alkoxy, chloro
4-Chloro-2-(4-cyclopropyl-thiazol-2-yl)-7-methoxy-8-methylquinoline Methyl Cl at position 4, thiazole at position 2 Thiazole, methoxy, chloro
5-Chloro-8-triazolylmethoxyquinoline 1,2,3-Triazole-methoxy Cl at position 5 Triazole, chloro

Key Observations :

  • Epoxide vs.
  • Heterocyclic Moieties : Compounds with triazole or thiazole substituents (e.g., ) exhibit distinct electronic profiles due to aromatic heterocycles, which differ from the epoxide’s electrophilic nature.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight Crystal System (if reported) Solubility Trends
This compound 251.69 g/mol Not reported Likely low (hydrophobic Cl, epoxide)
2-Chloro-8-methoxyquinoline-3-carbaldehyde 221.63 g/mol Monoclinic, P21/n Moderate (polar aldehyde group)
5-Chloro-8-[(propan-2-yl)oxy]quinoline 275.74 g/mol Not reported Low (bulky isopropoxy)
4-Chloro-2-(4-cyclopropyl-thiazol-2-yl)-7-methoxy-8-methylquinoline 330.83 g/mol Not reported Very low (thiazole, multiple substituents)

Key Observations :

  • The epoxide group may slightly increase molecular weight compared to simpler alkoxy derivatives (e.g., methoxy) but less than bulky substituents like isopropoxy.

Key Observations :

  • Chlorine and methoxy groups enhance DNA-binding and radical stabilization, as seen in antimalarial and antioxidant activities .
  • The epoxide in the target compound may enable covalent interactions with biological nucleophiles (e.g., cysteine residues), a mechanism absent in non-reactive alkoxy derivatives.

Key Observations :

  • The epoxide group in the target compound may require post-synthetic modification, such as epoxidation of an allyl ether intermediate, contrasting with direct substitution in methoxy derivatives .

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